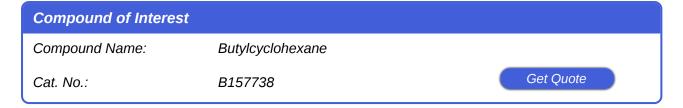


An In-depth Technical Guide to the Thermodynamic Properties of Butylcyclohexane

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties of **butylcyclohexane**. The information is compiled from critically evaluated data and is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other scientific fields where precise thermodynamic data is crucial. This document presents quantitative data in clearly structured tables, details relevant experimental methodologies, and includes visualizations to illustrate key concepts and workflows.

Core Thermodynamic Properties of Butylcyclohexane

Butylcyclohexane ($C_{10}H_{20}$) is a cycloalkane with a butyl substituent. Its thermodynamic properties are fundamental to understanding its behavior in various chemical and physical processes. The following tables summarize key thermodynamic data for **butylcyclohexane**.

Table 1: Fundamental Physical and Thermodynamic Constants



Property	Value	Units	Reference(s)
Molecular Weight	140.27	g/mol	[1][2][3][4][5]
Boiling Point (at 760 mmHg)	180.90	°C	[1]
Melting Point	-74.7	°C	[1]
Triple Point Temperature	198.42	К	[6]
Density (at 25 °C)	0.818	g/mL	

Table 2: Enthalpy and Entropy Data

Property	Value Value	Units	Conditions	Reference(s)
Standard Liquid Enthalpy of Formation (ΔfH°liquid)	-282.8 ± 0.9	kJ/mol	298.15 K	[3]
Enthalpy of Fusion (ΔfusH)	14.159	kJ/mol	at Triple Point (198.42 K)	[5]
Enthalpy of Vaporization (ΔναρΗ)	47.4 ± 0.2	kJ/mol	294 K	[5]
Standard Liquid Entropy (S°liquid)	362.29	J/mol·K	298.15 K	[3]
Entropy of Fusion (ΔfusS)	71.36	J/mol·K	at Triple Point (198.42 K)	[5]

Table 3: Heat Capacity Data



Phase	Heat Capacity (Cp)	Temperature	Units	Reference(s)
Liquid	271.04	298.15 K	J/mol·K	[3]
Crystal 1 (in equilibrium with Gas)	Data available from 0.0002 K to 198.465 K	-	J/mol·K	[7]
Liquid (in equilibrium with Gas)	Data available from 198.465 K to 640 K	-	J/mol⋅K	[7]
Ideal Gas	Data available from 50 K to 3000 K	-	J/mol·K	[7]

Table 4: Vapor Pressure Data

Temperature (°C)	Vapor Pressure (mmHg)	Reference(s)
37.7	2.9	
Not Specified	1.31	[1]

Experimental Protocols

The determination of the thermodynamic properties of **butylcyclohexane** relies on precise experimental techniques. The following sections detail the methodologies for key experiments.

Adiabatic Calorimetry for Heat Capacity and Enthalpy of Fusion

Adiabatic calorimetry is a primary method for determining the heat capacity and enthalpy of phase transitions, such as fusion.[8]

Methodology:

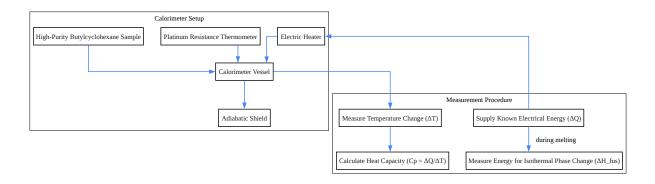
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- Sample Preparation: A high-purity sample of **butylcyclohexane** is placed in a calorimeter vessel. The amount of the sample is determined by mass.
- Calorimeter Setup: The calorimeter vessel is placed within an adiabatic shield. The
 temperature of the shield is controlled to match the temperature of the vessel, minimizing
 heat exchange with the surroundings. A small amount of helium gas is often introduced into
 the vessel to improve thermal contact.[8]
- Heating: A known quantity of electrical energy is supplied to the sample through a heater in the calorimeter vessel.
- Temperature Measurement: The temperature of the sample is precisely measured using a platinum resistance thermometer as a function of the energy input.
- Heat Capacity Calculation: The heat capacity (Cp) is calculated from the ratio of the energy supplied to the resulting temperature change (ΔQ/ΔT).
- Enthalpy of Fusion: During a phase transition (melting), the input of energy does not result in a temperature change. The total energy required to melt the sample at a constant temperature (the triple point) is the enthalpy of fusion.





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Workflow for Adiabatic Calorimetry.

Static Method for Vapor Pressure Measurement

The static method is a direct technique for determining the vapor pressure of a liquid over a range of temperatures.[9]

Methodology:

Sample Degassing: A sample of butylcyclohexane is placed in a thermostatted vessel
connected to a vacuum line and a pressure measuring device (e.g., a manometer). The
sample is thoroughly degassed to remove any dissolved gases by repeated freeze-pumpthaw cycles.

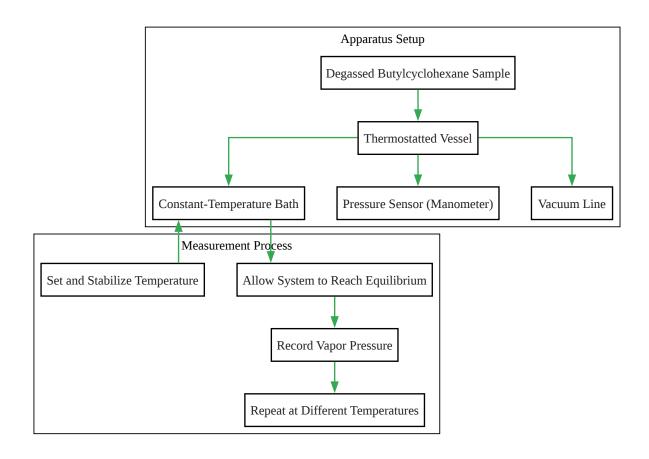


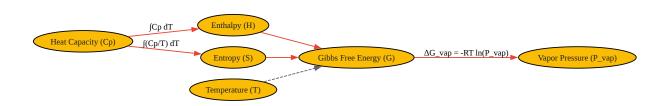




- Temperature Control: The vessel containing the sample is immersed in a constanttemperature bath, which allows for precise control of the sample's temperature.
- Equilibrium: The sample is allowed to reach thermal equilibrium at the desired temperature. At this point, the pressure in the vessel will be solely due to the vapor of **butylcyclohexane** in equilibrium with its liquid phase.
- Pressure Measurement: The vapor pressure is measured directly using the pressure sensor.
- Temperature Variation: Steps 2-4 are repeated at various temperatures to obtain a vapor pressure curve.







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